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Compound of Interest
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Cat. No.: B15541841

Introduction

XYD129 is a potent and selective degrader of the transcriptional co-activators CREB-binding
protein (CBP) and p300, showing promise in the treatment of acute myeloid leukemia (AML).[1]
[2][3][4] Inhibition of CBP/p300 has been demonstrated to induce cell cycle arrest and
apoptosis in various AML subtypes.[1] This document provides a detailed protocol for the
guantitative analysis of apoptosis in cancer cell lines, such as MOLM-16, following treatment
with XYD129, utilizing flow cytometry with Annexin V and Propidium lodide (PI) staining.

Principle of the Assay

This method for detecting apoptosis is based on the translocation of phosphatidylserine (PS)
from the inner to the outer leaflet of the plasma membrane, a key event in early apoptosis.[5][6]
Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and
can be conjugated to a fluorochrome for detection.[5][7] Propidium lodide (PI) is a fluorescent
nucleic acid binding dye that is impermeant to live and early apoptotic cells with intact
membranes.[5][8] Therefore, by co-staining cells with fluorescently-labeled Annexin V and PI, it
is possible to distinguish between different cell populations:

e Annexin V- / PIl-: Live, healthy cells.[8]

e Annexin V+ / PI-: Early apoptotic cells.
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e Annexin V+ / Pl+: Late apoptotic or necrotic cells.[7]
e Annexin V- / Pl+: Necrotic cells.[7]

Data Presentation

The following table structure should be used to summarize the quantitative data obtained from
the flow cytometry analysis.
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XYD129 compound

AML cell line (e.g., MOLM-16)

Cell culture medium and supplements
Phosphate-buffered saline (PBS)

Annexin V-FITC Apoptosis Detection Kit (or equivalent, containing Annexin V-FITC,
Propidium lodide, and 10X Binding Buffer)

Flow cytometer

Microcentrifuge

T25 culture flasks or 6-well plates
Protocol for Induction of Apoptosis

Cell Seeding: Seed MOLM-16 cells (or other suitable AML cell line) in T25 culture flasks or 6-
well plates at a density of 1 x 1076 cells/mL.[8]

Compound Treatment: Prepare stock solutions of XYD129 in a suitable solvent (e.g.,
DMSO). Treat the cells with varying concentrations of XYD129 (e.g., 50, 100, 500 nM) and a
vehicle control (DMSO).

Positive Control: For a positive control, treat cells with a known apoptosis-inducing agent like
staurosporine or etoposide.[7][9]

Incubation: Incubate the cells for desired time points (e.g., 24 and 48 hours) at 37°C in a
humidified atmosphere with 5% CO2.

Protocol for Annexin V and PI Staining

» Cell Harvesting: After incubation, collect both the supernatant containing floating cells and
the adherent cells (if any) by trypsinization.[8]
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e Washing: Wash the collected cells twice with cold PBS by centrifuging at 670 x g for 5
minutes at room temperature.[3]

o Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x
1076 cells/mL.[10]

e Staining:

o

Transfer 100 pL of the cell suspension (1-5 x 1075 cells) to a flow cytometry tube.

[¢]

Add 5 pL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC).[10]

[¢]

Add 5 pL of Propidium lodide (PI) solution.

[e]

Gently vortex the cells.
e Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[7]

e Analysis: Add 400 uL of 1X Binding Buffer to each tube and analyze the cells by flow
cytometry within one hour.[7]

Flow Cytometry Analysis

e Setup: Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with
only PI to set up compensation and quadrants.

o Data Acquisition: Acquire data for each sample.
o Gating Strategy:

o Gate on the cell population of interest in a forward scatter (FSC) vs. side scatter (SSC)
plot to exclude debris.

o Analyze the gated population in a dot plot with Annexin V-FITC fluorescence on one axis
and PI fluorescence on the other.

o Use the established quadrants to determine the percentage of cells in each population
(live, early apoptotic, late apoptotic/necrotic, and necrotic).
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Mandatory Visualizations
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Caption: Experimental workflow for apoptosis analysis after XYD129 treatment.
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Caption: The intrinsic apoptosis pathway mediated by the Bcl-2 protein family.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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